molecular formula C14H12O B118820 2,3-Dihydrophenanthren-4(1H)-one CAS No. 778-48-3

2,3-Dihydrophenanthren-4(1H)-one

Cat. No. B118820
CAS RN: 778-48-3
M. Wt: 196.24 g/mol
InChI Key: HQVRULPLURPAJY-UHFFFAOYSA-N
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Description

The compound of interest, 2,3-Dihydrophenanthren-4(1H)-one, is a chemical structure that is closely related to various heterocyclic compounds and polycyclic analogues. While the specific compound is not directly mentioned in the provided papers, the research does cover related structures and synthesis methods that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds such as dihydropyridin-2(3H)-ones is achieved through methods like 6π-azaelectrocyclization of penta-2,4-dienamides, which involves intramolecular C-N bond formation facilitated by intramolecular hydrogen bonding . Additionally, the Biginelli reaction has been adapted for the synthesis of 3,4-dihydropyridin-2(1H)-one derivatives using 1,2-diols, ethyl acetoacetate, and urea, offering a one-pot synthesis method that improves yield and reduces the number of steps in the synthesis process .

Molecular Structure Analysis

The molecular structure of related compounds, such as the acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, has been elucidated using spectroscopic methods and single-crystal analysis. These compounds often exhibit nonplanar ring structures in envelope conformations and are stabilized by intermolecular hydrogen bonds, forming two-dimensional networks in the crystal lattice . The molecular structure and stability of these compounds have also been investigated using density functional theory (DFT) studies .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, the synthesized 3,4-dihydropyrimidine-2(1H)-thione shows high chemical reactivity with a chemical softness of 2.48, indicating its potential as a reactive intermediate for further chemical transformations . The compound's reactivity has been demonstrated through its inhibition of enzymes like tyrosinase and ribonucleotide reductase, as well as its ability to bind to DNA, suggesting applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic signatures and crystal structures. The intermolecular interactions within the crystal lattice, such as H⋯H, H⋯S/S⋯H, and H⋯C/C⋯H interactions, contribute significantly to the crystal packing and overall stability of the compounds . The electronic properties, such as chemical softness, provide insights into the reactivity and potential applications of these compounds in various chemical and biological contexts .

Scientific Research Applications

For instance, compounds like Quinazoline-2,4 (1H,3H)-dione and 3,4-dihydropyrimidin-2(1H)-one have been studied extensively for their biological and pharmacological activities. They have been used in the treatment of hypertension, coronary heart disease, cardiovascular diseases, and more . These compounds are typically synthesized through a process known as the Biginelli reaction , which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate under the catalysis of concentrated hydrochloric acid .

Safety And Hazards

Like other polycyclic aromatic hydrocarbons, phenanthrenes may pose health risks. They can be irritating to the skin and eyes, and prolonged exposure can lead to more serious health effects. Always handle chemicals like “2,3-Dihydrophenanthren-4(1H)-one” with appropriate safety precautions .

Future Directions

The study of phenanthrene derivatives is an active area of research, with potential applications in materials science, medicine, and other fields. Future research on “2,3-Dihydrophenanthren-4(1H)-one” could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2,3-dihydro-1H-phenanthren-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVRULPLURPAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286615
Record name 2,3-Dihydro-1H-phenanthren-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrophenanthren-4(1H)-one

CAS RN

778-48-3
Record name 778-48-3
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Record name 778-48-3
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Record name 2,3-Dihydro-1H-phenanthren-4-one
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Record name 778-48-3
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Synthesis routes and methods

Procedure details

To 300 ml of methane-sulfonic acid contained in a 1 liter, 3-neck flask equipped with thermometer, drying tube and magnetic stirring bar was added 82.0 g (0.38 mole) of γ-(2-naphthyl)butyric acid as prepared above and the reaction mixture was heated at 90°-95° C. for one hour with vigorous stirring. The yellow reaction mixture was cooled, poured on crushed ice and extracted with two 350 ml portions of ethyl acetate. The combined organic portions were washed with 5% aqueous sodium hydroxide, water, dried over anhydrous sodium sulfate and then treated with some silica gel powder and Norit A charcoal before filtering. Upon removing the solvent an off-white solid was obtained. Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform gave an oil that solidified to yield 55.0 g (73.3% by weight) of 1,2,3,4-tetrahydro-4-phenanthrone as an off-white solid. M.P. 64°-66° C.; λmax 312 nm (7,510) ethanol; T.L.C. CH2Cl2. Rf =.7.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CJ Abelt, T Sun, RK Everett - Photochemical & Photobiological Sciences, 2011 - Springer
The preparations of 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN, 2) and 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one 3 are described. The …
Number of citations: 17 link.springer.com
ZL Hu, WJ Qian, S Wang, S Wang, ZJ Yao - Organic Letters, 2009 - ACS Publications
Transformation of reactive isochromenylium intermediates to the corresponding storable and stable reagents has been achieved, and a number of isochromenylium tetrafluoroborates (…
Number of citations: 61 pubs.acs.org
D Guilet, A Guntern, JR Ioset, EF Queiroz… - Journal of natural …, 2003 - ACS Publications
A new tetrahydrophenanthrene (1, (1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one (heliophenanthrone)) has been isolated from the aerial parts of …
Number of citations: 33 pubs.acs.org
K Sato, N Asao, Y Yamamoto - The Journal of Organic Chemistry, 2005 - ACS Publications
An efficient synthetic approach to angucyclinone antibiotics, (+)-ochromycinone and (+)-rubiginone B 2 , is reported. The key step involves the facile formation of 2,3-dihydrophenantren-…
Number of citations: 141 pubs.acs.org
MH Tankard, JS Whitehurst - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Carbon dioxide in ethanol rearranges the ethoxyethynyl carbinol derivatives of ketones in the 1-tetralone, indan-1-one, and 2,3-dihydrophenanthren-4(1H)-one series to yield …
Number of citations: 9 pubs.rsc.org
QH Tran, X Wang, M Brookhart, O Daugulis - Organometallics, 2020 - ACS Publications
α-Diimine palladium complexes incorporating phenanthryl- and 6,7-dimethylphenanthrylimino groups have been synthesized and characterized. The (diimine)PdMeCl complexes …
Number of citations: 17 pubs.acs.org
AM Green, CJ Abelt - The Journal of Physical Chemistry B, 2015 - ACS Publications
Two extrinsic fluorescent probes, 3-(dimethylamino)-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one (1) and 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one (2), are …
Number of citations: 28 pubs.acs.org
NTT Ngan, NH Hoang, V Van Truong, NT Hien, NN Lan… - Fitoterapia, 2021 - Elsevier
Chemical investigation of the leaves and stems of Dioscorea bulbifera resulted in isolation of 10 compounds, including three new norclerodane diterpenoids, diosbulbiferins A (1) and B …
Number of citations: 8 www.sciencedirect.com
MR Sk, A Bhattacharyya, S Saha, A Brahma… - Angewandte …, 2023 - Wiley Online Library
Annulative π‐extension (APEX) reaction has become a powerful tool for the precise synthesis of well‐defined polycyclic aromatic hydrocarbons (PAHs) such as nanographene, …
Number of citations: 1 onlinelibrary.wiley.com
J Muzart - ChemistrySelect, 2020 - Wiley Online Library
DBU (1,8‐diazabicyclo[5.4.0]undec‐7‐ene) is traditionally considered to be a non‐nucleophilic base. Nevertheless, DBU possesses nucleophilic properties which mediate organic …

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